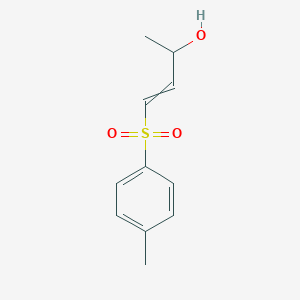![molecular formula C15H16ClNO2S B14309072 N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine CAS No. 114549-99-4](/img/structure/B14309072.png)
N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine is a compound that belongs to the class of glycine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzyl chloride with glycine in the presence of a base, followed by the introduction of the thiophene ring through a subsequent reaction with 2-thiopheneethylamine. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phenyl derivatives, and various substituted derivatives depending on the nucleophile used in substitution reactions.
科学的研究の応用
N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of materials with specific properties, such as organic semiconductors or corrosion inhibitors.
作用機序
The mechanism of action of N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine involves its interaction with specific molecular targets. The chlorophenyl and thiophene groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
類似化合物との比較
Similar Compounds
Similar compounds include other glycine derivatives with different substituents on the phenyl and thiophene rings. Examples include N-[(2-Bromophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine and N-[(2-Chlorophenyl)methyl]-N-[2-(furan-2-yl)ethyl]glycine.
Uniqueness
N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine is unique due to the specific combination of the chlorophenyl and thiophene groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
CAS番号 |
114549-99-4 |
|---|---|
分子式 |
C15H16ClNO2S |
分子量 |
309.8 g/mol |
IUPAC名 |
2-[(2-chlorophenyl)methyl-(2-thiophen-2-ylethyl)amino]acetic acid |
InChI |
InChI=1S/C15H16ClNO2S/c16-14-6-2-1-4-12(14)10-17(11-15(18)19)8-7-13-5-3-9-20-13/h1-6,9H,7-8,10-11H2,(H,18,19) |
InChIキー |
FUEVGCLMCDQOQZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CN(CCC2=CC=CS2)CC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14309003.png)
![N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14309004.png)



![9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14309026.png)
![N-[(6-Oxooxan-2-yl)methyl]acetamide](/img/structure/B14309028.png)


![6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one](/img/structure/B14309057.png)


![4,4'-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile](/img/structure/B14309069.png)
